PheniramineAmmoniumGlucuronide

CAS No.:

Cat. No.: VC18564410

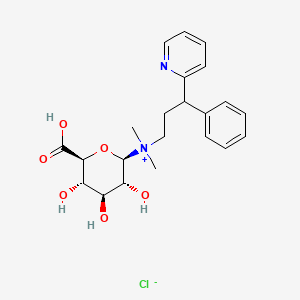

Molecular Formula: C22H29ClN2O6

Molecular Weight: 452.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H29ClN2O6 |

|---|---|

| Molecular Weight | 452.9 g/mol |

| IUPAC Name | [(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-(3-phenyl-3-pyridin-2-ylpropyl)azanium;chloride |

| Standard InChI | InChI=1S/C22H28N2O6.ClH/c1-24(2,21-19(27)17(25)18(26)20(30-21)22(28)29)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-23-16;/h3-10,12,15,17-21,25-27H,11,13H2,1-2H3;1H/t15?,17-,18-,19+,20-,21+;/m0./s1 |

| Standard InChI Key | FNBXKVIKRZJGKI-WCAZBCSUSA-N |

| Isomeric SMILES | C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.[Cl-] |

| Canonical SMILES | C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)C3C(C(C(C(O3)C(=O)O)O)O)O.[Cl-] |

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

Pheniramine Ammonium Glucuronide (molecular formula: , molecular weight: 452.9 g/mol) is a polar metabolite formed by the covalent linkage of pheniramine to glucuronic acid via a quaternary ammonium bond . The parent compound, pheniramine, is a histamine H₁ receptor antagonist with a tertiary aliphatic amine group, which serves as the site for glucuronidation. The addition of the glucuronide moiety significantly alters the compound’s physicochemical properties, increasing its hydrophilicity and reducing its ability to cross lipid membranes.

Synthetic Pathways

The synthesis of Pheniramine Ammonium Glucuronide involves a two-phase reaction system utilizing methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate and sodium bicarbonate . This method, developed for drugs with aliphatic tertiary amines, enables quaternization of the amine group followed by deprotection of the acetylated glucuronide. The process yields a stable conjugate that mirrors metabolites found in vivo, providing a reference standard for pharmacological studies .

Table 1: Key Synthetic Parameters

| Parameter | Value/Description |

|---|---|

| Reactant | Pheniramine + Methyl glucuronyl bromide |

| Solvent System | Water-organic solvent (e.g., dichloromethane) |

| Catalyst | Sodium bicarbonate |

| Reaction Temperature | Room temperature (20–25°C) |

| Yield | 60–85% (varies with substrate) |

Pharmacokinetics and Metabolic Pathways

Glucuronidation Mechanism

The conversion of pheniramine to its glucuronide form is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT1A4, located in hepatic microsomes . This phase II metabolic pathway involves the transfer of glucuronic acid to the tertiary amine group, forming a quaternary ammonium bond. Genetic polymorphisms in UGT isoforms can lead to interindividual variability in metabolite formation rates, influencing drug efficacy and toxicity profiles .

Excretion Kinetics

Approximately 30–45% of an administered pheniramine dose is excreted as Pheniramine Ammonium Glucuronide in urine within 24 hours. Renal clearance of the metabolite is pH-dependent, with higher excretion rates observed under alkaline conditions due to reduced tubular reabsorption .

Stability and Degradation

pH-Dependent Stability

Studies on quaternary ammonium-linked glucuronides, including Pheniramine Ammonium Glucuronide, demonstrate remarkable stability across a broad pH range (4–10) at ambient temperatures . Degradation occurs only under extreme acidic (pH < 2) or alkaline (pH > 10) conditions, with first-order rate constants () of 0.002–0.01 days⁻¹ .

Table 2: Stability Profile of Pheniramine Ammonium Glucuronide

| Condition | Stability Outcome |

|---|---|

| pH 1–3 | Slow degradation () |

| pH 4–10 | Stable for ≥3 months |

| Beta-glucuronidase (pH 5) | Partial hydrolysis (30–45% over 24 hours) |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is the primary method for quantifying Pheniramine Ammonium Glucuronide in biological matrices . The metabolite elutes at 8.2 minutes under isocratic conditions (acetonitrile:phosphate buffer, 25:75 v/v), distinct from its parent compound (retention time: 12.5 minutes) .

Mass Spectrometry

Fast-atom bombardment mass spectrometry (FAB-MS) reveals a characteristic molecular ion peak at m/z 453.2 ([M]⁺), with fragment ions at m/z 277.1 (pheniramine moiety) and m/z 176.1 (glucuronic acid) . These spectral signatures aid in metabolite identification during drug metabolism studies.

Clinical and Pharmacological Implications

Drug-Drug Interactions

Pheniramine Ammonium Glucuronide’s formation is inhibited by UGT inhibitors such as valproic acid, potentially increasing systemic pheniramine levels and the risk of adverse effects (e.g., sedation, anticholinergic symptoms) . Conversely, UGT inducers like rifampicin may accelerate metabolite clearance, reducing therapeutic efficacy .

Renal Impairment Considerations

Patients with compromised renal function exhibit prolonged elimination half-lives of Pheniramine Ammonium Glucuronide, necessitating dose adjustments to prevent accumulation. Hemodialysis effectively removes the metabolite due to its low protein binding (<10%).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume